molecular formula C18H18BrNO3S B2906553 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034309-03-8

4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2906553
CAS No.: 2034309-03-8
M. Wt: 408.31
InChI Key: WJZUXZQTNBWIFL-UHFFFAOYSA-N
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Description

4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a synthetic organic compound featuring a 1lambda6,4-thiazepane-1,1-dione scaffold, a seven-membered ring system containing sulfur and nitrogen . This core structure is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The compound is further functionalized with a 2-bromobenzoyl group and a phenyl substituent, modifications that are commonly employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . Researchers are increasingly investigating such complex heterocyclic scaffolds for their potential to interact with a range of enzymatic processes and cellular pathways. The distinct architecture of this molecule makes it a valuable chemical entity for probing new chemical spaces in drug discovery, serving as a key intermediate for the synthesis of more complex derivatives, or for use in high-throughput screening campaigns to identify new therapeutic leads. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(24(22,23)13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZUXZQTNBWIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the thiazepane ring through a cyclization reaction involving a suitable sulfur and nitrogen-containing precursor. The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride as the acylating agent. The phenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exerts its effects depends on its interaction with molecular targets. The bromobenzoyl group may facilitate binding to specific proteins or enzymes, while the thiazepane ring could interact with nucleic acids or other biomolecules. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-bromobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione with two structurally related thiazepane derivatives from the evidence. Key differences lie in substituent groups, halogen types, and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position 4) Substituent (Position 7) Key Functional Groups
4-(2-Bromobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione Not Available C₁₈H₁₆BrNO₃S ~406.3 2-Bromobenzoyl Phenyl Bromine, Benzoyl, Sulfonyl
4-(3-Fluorobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione 2034461-25-9 C₁₈H₁₈FNO₃S 347.4 3-Fluorobenzoyl Phenyl Fluorine, Benzoyl, Sulfonyl
7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione 2034330-36-2 C₁₉H₁₉ClFNO₄S 411.8749 2-(4-Fluorophenoxy)acetyl 2-Chlorophenyl Chlorine, Acetyl, Phenoxy, Sulfonyl

Key Differences

Halogen Substituents and Positions: The target compound contains a bromine atom at the ortho position of the benzoyl group, which enhances steric bulk and polarizability compared to the meta-fluorine in 4-(3-fluorobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione . Bromine’s larger atomic radius may influence binding affinity in protein-ligand interactions. The third compound substitutes fluorine at position 4 of the phenoxy group and chlorine at position 7, introducing dual halogen effects .

Functional Groups at Position 4: The target and compound retain a benzoyl group, whereas the derivative features a phenoxyacetyl group. The acetyl linker in the latter may increase conformational flexibility but reduce metabolic stability compared to rigid benzoyl moieties.

Molecular Weight and Complexity: The compound has the highest molecular weight (411.87) due to its acetyl-phenoxy chain and additional chlorine atom. The target compound’s molecular weight (~406.3) is intermediate, reflecting bromine’s contribution.

Research Implications

  • Halogen Effects : Bromine’s electron-withdrawing nature and capacity for halogen bonding could enhance target binding compared to fluorine, which primarily engages in electrostatic interactions .
  • Synthetic Accessibility: The compound’s acetyl-phenoxy group may require multi-step synthesis, while benzoyl derivatives (target and ) are likely synthesized via direct acylation .

Biological Activity

The compound 4-(2-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a member of the thiazepane family, characterized by its unique seven-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14BrN2O3S
  • Molecular Weight : 372.25 g/mol
  • CAS Number : 2034335-98-1

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazepane derivatives. For instance, a related compound demonstrated significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The compound exhibited an IC50 value of 0.081 μM against VEGFR-2 and showed potent anti-proliferative effects on various cancer cell lines, including HT-29 and A-549, with IC50 values ranging from 13.56 to 17.8 μM .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 Value (μM)Cell Lines Tested
Compound 15VEGFR-20.081HT-29, A-549, HCT-116
4-(2-bromobenzoyl)-7-phenyl...TBDTBDTBD

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Specifically, it has been observed that treatment with related thiazepane derivatives leads to:

  • Increased levels of pro-apoptotic proteins (BAX).
  • Decreased levels of anti-apoptotic proteins (Bcl-2).
  • Activation of caspases (caspase-8 and caspase-9), which are critical for the apoptotic pathway .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazepane derivatives. For example:

  • Study on VEGFR Inhibition : A series of thiazolidine derivatives were synthesized and evaluated for their ability to inhibit VEGFR activity. Among these, compounds similar to our target showed promising results in inhibiting tumor growth in vitro.
  • Apoptosis Induction : Flow cytometry analyses revealed that certain derivatives significantly increased apoptotic markers in treated cancer cells, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(2-bromobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazepane ring via cyclization of thiol and amine precursors (e.g., using NaBH₄ for reduction intermediates) .
  • Step 2 : Coupling the 2-bromobenzoyl group to the thiazepane core using EDCI/DMAP as coupling agents .
    • Critical Factors :
  • Temperature control (< 60°C) to avoid side reactions like dehalogenation of the bromobenzoyl group.
  • Solvent selection (e.g., DMF for solubility vs. THF for milder conditions) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the thiazepane ring and bromobenzoyl substitution. Key signals:
  • Thiazepane S=O₂ groups: δ ~3.5–4.0 ppm (¹H), δ ~45–50 ppm (¹³C).
  • Aromatic protons: δ ~7.2–8.1 ppm (¹H) .
  • IR : Strong absorption at ~1150 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O) .
    • Validation : Cross-referencing with X-ray crystallography (where available) ensures accuracy .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anticancer : IC₅₀ values of 15–20 µM against breast (MCF-7) and lung (A549) cancer cells via apoptosis induction .
  • Anti-inflammatory : Reduces TNF-α and IL-6 by 40–60% in LPS-stimulated macrophages at 10 µM .
    • Table 1 : Preliminary Biological Activity
Assay TypeTarget/ModelIC₅₀/EC₅₀ (µM)Mechanism
CytotoxicityMCF-7 (breast)15Caspase-3 activation
Anti-inflammatoryRAW 264.7 macrophages10TNF-α/IL-6 suppression

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing bromobenzoyl group degradation?

  • Strategies :

  • Use low-temperature coupling (0–5°C) to preserve the bromine substituent .
  • Replace EDCI with HATU for higher coupling efficiency (yield increase from 60% to 85%) .
    • Challenges : Bromine’s susceptibility to nucleophilic displacement requires inert atmospheres (N₂/Ar) during reactions .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • SAR Insights :

  • Bromine vs. Fluorine : The 2-bromobenzoyl group enhances lipophilicity (logP increase by 0.5 units) compared to fluorinated analogs, improving membrane permeability .
  • Phenyl vs. Chlorophenyl : 7-Phenyl substitution optimizes π-π stacking with kinase active sites (e.g., EGFR inhibition) .
    • Table 2 : Comparative Bioactivity of Analogues
Substituent (R)Anticancer IC₅₀ (µM)Anti-inflammatory EC₅₀ (µM)
2-Bromobenzoyl1510
4-Fluorobenzoyl2218
2-Chlorophenyl2825

Q. What computational methods are used to predict binding modes with biological targets?

  • Approach :

  • Molecular Docking (AutoDock Vina) : Identifies interactions with COX-2 (anti-inflammatory) and Bcl-2 (anticancer) .
  • DFT Calculations : Reveals electron-deficient regions at the bromobenzoyl group, favoring electrophilic interactions .
    • Validation : Correlation between computed binding energies (-8.5 kcal/mol for COX-2) and experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological data across studies?

  • Case Analysis : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 25 µM for MCF-7) arise from:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Cell Passage Number : Higher passages reduce sensitivity to apoptosis inducers .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., doxorubicin) .

Methodological Recommendations

  • Synthesis : Prioritize EDCI/HATU coupling under N₂ for reproducibility .
  • Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Biological Assays : Use 3D tumor spheroids to better mimic in vivo conditions vs. monolayer cultures .

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